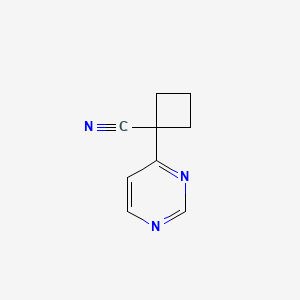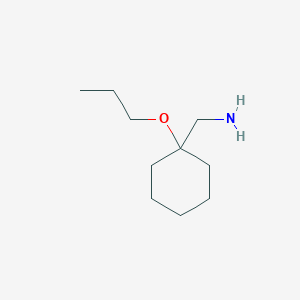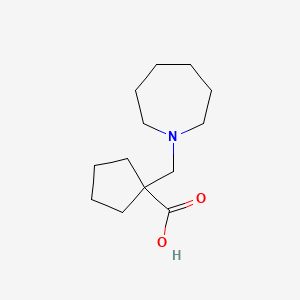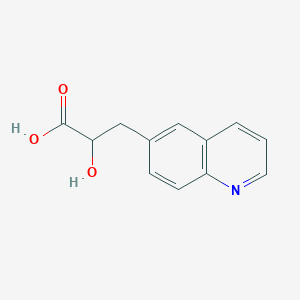
1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
The synthesis of 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Triazole Formation: The triazole ring is formed by cyclization reactions involving hydrazine derivatives and nitriles under acidic or basic conditions.
Final Assembly: The final step involves coupling the cyclohexyl and triazole moieties under specific reaction conditions, often using catalysts to facilitate the process.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(4-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazole ring is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(4-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
1-(4-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine: Similar structure but with a methyl group instead of an ethyl group.
1-(4-Propylcyclohexyl)-1H-1,2,4-triazol-3-amine: Similar structure but with a propyl group instead of an ethyl group.
1-(4-Butylcyclohexyl)-1H-1,2,4-triazol-3-amine: Similar structure but with a butyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C10H18N4 |
|---|---|
Poids moléculaire |
194.28 g/mol |
Nom IUPAC |
1-(4-ethylcyclohexyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H18N4/c1-2-8-3-5-9(6-4-8)14-7-12-10(11)13-14/h7-9H,2-6H2,1H3,(H2,11,13) |
Clé InChI |
WPZRBWVVJMJDCN-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(CC1)N2C=NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B13533332.png)


![1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol](/img/structure/B13533350.png)
![4-(Imidazo[1,2-a]pyridin-2-yl)but-3-en-2-one](/img/structure/B13533351.png)

